rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans
Description
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans is a bicyclic piperidinone derivative characterized by a cyclopropyl substituent at the 6-position and an amino group at the 5-position of the piperidin-2-one ring. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol and a purity of ≥95% . Its hydrochloride salt form enhances stability and solubility in aqueous media, making it suitable for further derivatization or biological testing .
Properties
CAS No. |
2138233-23-3 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-3-4-7(11)10-8(6)5-1-2-5;/h5-6,8H,1-4,9H2,(H,10,11);1H/t6-,8+;/m1./s1 |
InChI Key |
UOQSLUJJTIYXBZ-HNJRQZNRSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@@H]1N)C2CC2.Cl |
Canonical SMILES |
C1CC1C2C(CCC(=O)N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans typically involves multicomponent reactions (MCRs) catalyzed by transition metals. These reactions incorporate multiple functional groups to form the desired product in a single step. Common catalysts include group 4–8 transition metals, which offer advantages in terms of cost and earth abundance .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods often utilize lipase-catalyzed resolutions to achieve high enantiomeric excess and yield . The process conditions are optimized to ensure efficient conversion and separation of the desired enantiomers.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions leading to functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized piperidin-2-one derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of rac-(5R,6S)-5-amino-6-cyclopropylpiperidin-2-one hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the piperidinone lactam family, which includes derivatives with varying substituents and stereochemical configurations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Hydrochloride salt formation distinguishes the target compound from neutral analogs like rac-(5R,6S)-5-amino-6-tert-butylpiperidin-2-one, enhancing its aqueous solubility for pharmaceutical applications .
Stereochemical Influence :
- The trans (5R,6S) configuration in the target compound contrasts with cis isomers (e.g., 5R,6R analogs), which may exhibit distinct binding affinities in biological systems. For example, cis configurations in β-lactam antibiotics are associated with reduced antimicrobial activity compared to trans isomers .
The aminomethyl group in rac-(5R,6S)-5-(aminomethyl)-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one introduces a secondary amine, enabling additional derivatization via amide bond formation .
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